molecular formula C20H17NO4S B6104111 Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- CAS No. 53691-08-0

Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-

Cat. No.: B6104111
CAS No.: 53691-08-0
M. Wt: 367.4 g/mol
InChI Key: ATHPIAUXAAQVTO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a benzoyloxy group and a methyl group attached to the phenyl ring, making it unique in its structure and properties.

Preparation Methods

The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with 2-(benzoyloxy)aniline in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in certain cancers .

Comparison with Similar Compounds

Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- can be compared with other benzenesulfonamide derivatives:

The unique structure of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)21-18-9-5-6-10-19(18)25-20(22)16-7-3-2-4-8-16/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHPIAUXAAQVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362516
Record name Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53691-08-0
Record name Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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